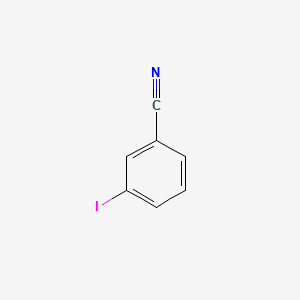

3-Iodobenzonitrile

Descripción

Contextual Significance within Halogenated Aromatic Nitriles

3-Iodobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitrile (-C≡N) group and a halogen atom. sigmaaldrich.com The presence of the iodine atom and the nitrile group on the aromatic ring imparts unique reactivity to the molecule. The iodine atom, being a good leaving group, makes the compound susceptible to various substitution reactions. cymitquimica.com This reactivity is a key feature that distinguishes it from other halogenated benzonitriles and makes it a valuable intermediate in organic synthesis.

The positions of the iodo and cyano groups on the benzene ring are crucial to the compound's chemical behavior. In this compound, these groups are in a meta-position relative to each other. This arrangement influences the electronic properties and reactivity of the molecule, for instance, in cross-coupling reactions where the iodine can be selectively replaced.

Historical Overview of Research Trajectories for this compound

Historically, research involving this compound has focused on its utility as a building block in the synthesis of more complex molecules. Early studies likely explored its fundamental reactivity, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. For instance, it has been used as a starting reagent in the synthesis of tetrachloroisophthalo-[14C]-nitrile. sigmaaldrich.comchemicalbook.com

A significant area of investigation has been its participation in palladium-catalyzed reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom, enabling the construction of a wide array of organic structures.

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape for this compound is vibrant and expanding into new areas. Scientists are exploring its use in the development of novel materials and pharmaceuticals. In materials science, its derivatives are being investigated for applications in organic electronics, such as liquid crystals and polymers. myskinrecipes.com The related compound, 4-Iodobenzonitrile (B145841), has shown promise as a solid additive in polymer solar cells to enhance their efficiency, suggesting potential avenues for this compound as well. mdpi.com

In medicinal chemistry, the this compound core is a scaffold for synthesizing compounds with potential biological activity. For example, it is a precursor for molecules that act as dopamine (B1211576) D3 receptor antagonists, which are of interest for developing PET ligands for neuroimaging. sigmaaldrich.comchemsrc.com Furthermore, the development of new synthetic methodologies, such as visible-light-promoted reactions, is expanding the toolkit for modifying this compound and other aryl halides under milder, transition-metal-free conditions. iu.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69113-59-3 | fishersci.canih.gov |

| Molecular Formula | C7H4IN | fishersci.canih.gov |

| Molecular Weight | 229.02 g/mol | fishersci.canih.gov |

| Melting Point | 40-43 °C | sigmaaldrich.comchemsrc.com |

| Boiling Point | 260.1±23.0 °C (Predicted) | chemicalbook.com |

| Flash Point | >110 °C (>230 °F) | sigmaaldrich.comchemicalbook.com |

| Appearance | White to light yellow powder/crystal | chemicalbook.comtcichemicals.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARPMGQRREXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219177 | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-59-3 | |

| Record name | 3-Iodobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of 3 Iodobenzonitrile

Diazotization Reactions for 3-Iodobenzonitrile Synthesis

Optimization of Reaction Conditions (e.g., temperature, duration, solvent systems)

The efficiency of this compound synthesis via diazotization is highly dependent on the careful control of reaction parameters. Research has identified specific conditions to maximize yield and minimize side-product formation. For instance, a documented procedure involves adding a solution of tert-butyl nitrite (B80452) and iodine in anhydrous acetonitrile (B52724) to a solution of 3-aminobenzonitrile, also in anhydrous acetonitrile. guidechem.com The reaction mixture is then heated to 60°C for a duration of 25 minutes. guidechem.com

The choice of solvent and temperature is critical. Acetonitrile is a common solvent, though others like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been used in related reactions, with NMP sometimes providing superior yields at elevated temperatures. rsc.org Temperature control is essential to manage the stability of the intermediate diazonium salt, which can be prone to decomposition. ucc.ie

The table below summarizes optimized conditions found in a representative synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-Aminobenzonitrile | guidechem.com |

| Reagents | tert-Butyl nitrite, Iodine | guidechem.com |

| Solvent | Anhydrous Acetonitrile | guidechem.com |

| Temperature | 60°C | guidechem.com |

Catalytic Mechanisms in Diazotization

The Sandmeyer reaction traditionally employs copper(I) salts as catalysts to facilitate the decomposition of the diazonium salt and the introduction of the nucleophile. ucc.ie However, the synthesis of aryl iodides is often achievable without a metal catalyst because iodide itself is a strong enough nucleophile to react with the diazonium salt. In the synthesis of this compound using reagents like tert-butyl nitrite and molecular iodine, the reaction proceeds through an in situ formation of the diazonium iodide salt from 3-aminobenzonitrile. guidechem.com The tert-butyl nitrite acts as the diazotizing agent in the organic solvent. The diazonium cation formed is then readily displaced by the iodide anion. This process avoids the use of strong mineral acids typically required for diazotization with sodium nitrite in aqueous media. thieme-connect.com

Comparative Analysis of Reagent Efficacy

The selection of reagents for both the diazotization and iodination steps significantly impacts the reaction's success.

For diazotization, alkyl nitrites such as tert-butyl nitrite are effective in organic solvents, offering an alternative to the traditional sodium nitrite/strong acid system. guidechem.comgoogle.com This approach is often preferred for substrates that are sensitive to strongly acidic aqueous conditions. tpu.ru

For the iodination step, various iodine sources can be utilized. Molecular iodine (I₂) is an effective source. guidechem.comacs.org Potassium iodide (KI) is another common and efficient iodide source, particularly in aqueous-based diazotizations. thieme-connect.com In some procedures, cuprous iodide (CuI) is used, which can also play a catalytic role in the Sandmeyer reaction. google.com

A comparative study on diazotization-iodination of various aromatic amines highlighted the efficacy of a polymer-supported nitrite resin ('Resin NO₂⁻') in combination with p-toluenesulfonic acid, which provided high yields and avoided the release of toxic nitrogen oxides associated with sodium nitrite. thieme-connect.com

Table 2: Comparison of Reagent Systems for Diazotization-Iodination

| Diazotizing Agent | Iodide Source | Acid/Solvent System | Notes | Source |

|---|---|---|---|---|

| tert-Butyl nitrite | Iodine (I₂) | Acetonitrile | Effective for organic-soluble substrates. | guidechem.com |

| Sodium nitrite (NaNO₂) | Potassium iodide (KI) | Strong acids (e.g., H₂SO₄, HCl) | Traditional method; can release NOx gases. | acs.orgtpu.ru |

| 'Resin NO₂⁻' | Potassium iodide (KI) | p-Toluenesulfonic acid / Water | Green alternative, reusable resin, high yields. | thieme-connect.com |

Novel and Green Synthetic Pathways for this compound Production

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing aryl iodides, including this compound.

One significant advancement is the development of a one-pot diazotization-iodination protocol that operates in water at room temperature, avoiding strong acids. tpu.ru This method uses a reusable polymeric diazotizing agent and p-toluenesulfonic acid, presenting a much greener alternative to traditional methods that use corrosive acids and produce toxic byproducts. thieme-connect.comtpu.ru

Another novel approach involves starting from arylhydrazines instead of aromatic amines. acs.org In this method, arylhydrazine hydrochlorides react with molecular iodine in a solvent like DMSO at 60°C. acs.org Iodine plays a dual role as both an oxidant to convert the hydrazine (B178648) to a diazonium intermediate and as the iodinating agent. acs.org This pathway demonstrates a broad substrate scope, tolerating various functional groups and providing good to excellent yields for compounds like 4-cyanophenyl iodide. acs.org

Flow Chemistry Approaches in this compound Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers significant advantages for the synthesis of compounds like this compound. beilstein-journals.org This is particularly true for reactions involving potentially hazardous intermediates, such as diazonium salts. ucc.ie Continuous processing allows for superior control over reaction parameters like temperature and residence time, enhancing safety and often improving yield and reproducibility. acs.orgnih.gov

While specific literature detailing the flow synthesis of this compound is not prevalent, the principles have been extensively applied to related processes. For instance, the generation and use of diazo and diazonium compounds in flow reactors has been shown to mitigate safety concerns associated with their high reactivity and potential for detonation. ucc.ie Furthermore, flow chemistry has been successfully employed for Suzuki cross-coupling reactions of aryl iodides, demonstrating the technology's applicability to subsequent transformations of this compound. acs.orgresearchgate.net The ability to telescope multiple reaction steps, such as lithiation, borylation, and Suzuki coupling, into a single continuous flow process highlights the power of this approach for complex molecule synthesis. acs.org

Purity Enhancement and Isolation Techniques for this compound

After the synthesis, a multi-step procedure is required to isolate and purify this compound. A typical workup begins with quenching the reaction to remove any unreacted iodine. This is often accomplished by adding a saturated aqueous solution of sodium thiosulfate. guidechem.com

The product is then extracted from the aqueous phase into an organic solvent, such as ethyl acetate (B1210297) (EtOAc) or chloroform. guidechem.comacs.org The combined organic extracts are subsequently dried using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). guidechem.comacs.org

The final and most critical step for purity enhancement is purification, most commonly achieved by column chromatography. acs.orgrsc.org The crude product is loaded onto a silica (B1680970) gel column, and an appropriate eluent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities. guidechem.com The purity of the collected fractions is monitored, and those containing the pure product are combined and the solvent is removed by evaporation to yield the final, purified this compound solid. guidechem.com In some cases, recrystallization can also be an effective method for purification. mdpi.com

Reactivity and Reaction Mechanisms of 3 Iodobenzonitrile

Cross-Coupling Reactions Involving 3-Iodobenzonitrile

This compound and its isomers are valuable substrates in several types of palladium-catalyzed cross-coupling reactions. myskinrecipes.com The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these reactions to proceed under milder conditions. wikipedia.orgwikipedia.org This makes iodobenzonitriles, including the 3-isomer, preferred coupling partners for constructing complex molecules like substituted biphenyls and styrenes. wikipedia.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon single bond between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.orgchemrxiv.org Iodobenzonitrile derivatives are effective electrophilic partners in this reaction. europa.eu For instance, the Suzuki coupling is a key step in the synthesis of Valsartan, where 2-iodobenzonitrile (B177582) was identified as a preferred coupling partner with a tetrazole-substituted boronic acid, catalyzed by a heterogeneous palladium catalyst. europa.eu The reaction's success is attributed to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. wikipedia.orgyonedalabs.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, such as an iodobenzonitrile, to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄ or a species formed from it). chemrxiv.orgyonedalabs.com This is often the rate-determining step. libretexts.org The high reactivity of the C-I bond in iodobenzonitriles makes this step particularly efficient. wikipedia.org Studies have shown that for aryl iodides, the active catalytic species is often a coordinatively unsaturated 12-electron monoligated palladium complex, PdL₁, which forms an η² binding complex with the iodoarene before the C-I bond is formally broken. chemrxiv.org

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base, which is believed to form a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻), facilitating the transfer of the aryl or alkyl group to the palladium complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired biphenyl (B1667301) product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The Suzuki coupling reaction involving iodobenzonitriles has been ingeniously applied in analytical chemistry for fluorogenic derivatization. Specifically, 4-iodobenzonitrile (B145841) has been used as a derivatization reagent for the sensitive determination of L-p-boronophenylalanine (BPA), a drug used in cancer therapy. nih.govorcid.orgdntb.gov.ua

The principle relies on the reaction between the non-fluorescent 4-iodobenzonitrile and the target boronic acid (BPA). nih.gov The Suzuki coupling, catalyzed by a palladium complex, forms a highly fluorescent cyanobiphenyl derivative. nih.govnii.ac.jp This conversion from a non-fluorescent to a fluorescent molecule allows for ultrasensitive quantification using high-performance liquid chromatography with a fluorescence detector (HPLC-FL). nih.gov

A developed method demonstrated excellent linearity and a detection limit of 0.26 nmol/L for BPA in whole blood samples, showcasing superior sensitivity compared to other analytical techniques. nih.gov The method's high recovery rate (≥95.7%) and the requirement for only a very small sample volume (10 μL) make it suitable for micro-blood analysis. nih.gov

Table 1: HPLC-FL Method for BPA Analysis Using 4-Iodobenzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Reagent | 4-Iodobenzonitrile | nih.gov |

| Target Analyte | L-p-Boronophenylalanine (BPA) | nih.gov |

| Reaction | Suzuki Coupling | nih.gov |

| Detection Method | HPLC with Fluorescence Detection | nih.gov |

| Excitation Wavelength | 290 nm | nih.gov |

| Emission Wavelength | 335 nm | nih.gov |

| Detection Limit (S/N=3) | 0.26 nmol/L | nih.gov |

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgscribd.com Derivatives of this compound are effective substrates in this coupling. For example, 4-amino-3-iodobenzonitrile (B1275651) has been used in the synthesis of novel 3-aminoindole derivatives. researchgate.netresearchgate.net The high reactivity of the C-I bond ensures that the coupling proceeds efficiently, often under mild conditions. wikipedia.org

To enhance the practicality and environmental friendliness of the Sonogashira reaction, ligand-free protocols have been developed. These methods avoid the use of phosphine (B1218219) ligands, which can be expensive, air-sensitive, and toxic. nih.gov Research has demonstrated the successful synthesis of 3-aminoindole derivatives through a one-pot, copper- and ligand-free Sonogashira cross-coupling reaction. researchgate.netresearchgate.net

In one study, 4-amino-3-iodobenzonitrile was reacted with various terminal alkynes and amines using only a palladium catalyst (palladium acetate) and a base in DMSO solvent. researchgate.netresearchgate.net The reactions proceeded smoothly at 80°C, producing a range of 3-aminoindole derivatives in yields from poor to excellent (up to 95%). researchgate.net The use of heterogeneous palladium on carbon (Pd/C) as a ligand-free catalyst in aqueous media has also been reported for the coupling of various aryl iodides with terminal alkynes, further highlighting the move towards more sustainable catalytic systems. nih.gov

Table 2: Ligand-Free Sonogashira Coupling of 4-amino-3-iodobenzonitrile

| Reactants | Product Class | Catalyst | Conditions | Yields | Reference |

|---|

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides. Modern variations, however, often use palladium catalysts and involve the cross-coupling of different partners. A palladium-catalyzed Ullmann cross-coupling has been reported between o-iodobenzonitriles and β-iodoenones or β-iodoacrylates. acs.orgacs.orgnih.gov This reaction provides an efficient route to various heterocyclic systems after a subsequent reductive cyclization step. acs.orgresearchgate.net

For example, the reaction of various o-iodobenzonitriles with methyl (Z)-3-iodobut-2-enoate under palladium catalysis afforded the corresponding cross-coupling products in yields ranging from 43% to 84%. acs.org This methodology demonstrates the utility of iodobenzonitrile isomers in constructing complex molecular scaffolds. acs.organu.edu.au

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodobenzonitrile |

| 2-Iodobenzonitrile (o-Iodobenzonitrile) |

| L-p-Boronophenylalanine (BPA) |

| Valsartan |

| 4-amino-3-iodobenzonitrile |

| Methyl (Z)-3-iodobut-2-enoate |

| Palladium acetate (B1210297) |

| Palladium on carbon (Pd/C) |

| Phenylboronic acid |

Copper-Catalyzed Selective N-Arylation in the Context of this compound Synthesis

Copper-catalyzed cross-coupling reactions have gained prominence as a more economical alternative to palladium for certain transformations, particularly for forming carbon-heteroatom bonds. umass.edursc.org Copper-catalyzed N-arylation is a vital method for synthesizing N-aryl compounds from aryl halides and nitrogen-containing nucleophiles. While palladium-based methods are common, copper-based protocols are often preferred for large-scale industrial reactions. umass.edu

In the context of iodobenzonitrile isomers, copper nanoparticles supported on various materials have been shown to be effective catalysts for the N-arylation of nitrogen-containing heterocycles. rsc.org For example, 4-iodobenzonitrile was used as a model aryl iodide to test the efficacy of different copper nanoparticle catalysts in coupling with azoles like imidazole, pyrazole, benzimidazole, and indole. rsc.orgresearchgate.net The reactions were typically performed in DMF with potassium carbonate as the base, yielding the N-arylated products selectively. rsc.org Among the catalysts tested, copper nanoparticles on titania (CuNPs/TiO₂) showed the highest activity for the N-arylation of all studied azoles. rsc.org This ligand-free approach demonstrates a selective conversion of the aryl iodide into the desired product with no significant side reactions. rsc.orgacademie-sciences.fr

Table 2: Copper-Catalyzed N-Arylation of Heterocycles with 4-Iodobenzonitrile

| Heterocycle | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole | Cu/TiO₂ | 82 | rsc.org |

| Pyrazole | Cu/C | 78 | rsc.org |

| Benzimidazole | Cu/TiO₂ | 70 | rsc.org |

| Indole | Cu/TiO₂ | 59 | rsc.org |

| Imidazole | Cu/TiO₂ | 55 | rsc.org |

(Reaction Conditions: 4-iodobenzonitrile (0.25 mmol), heterocycle (1.2 equiv.), catalyst (5 mol% Cu), K₂CO₃ (0.5 mmol), DMF (1 mL), 120 °C, 16 h) rsc.org

Difluoromethylation Reactions of Aryl Iodides, including Iodobenzonitrile isomers

The introduction of the difluoromethyl (CHF₂) group into organic molecules is of significant interest in the development of pharmaceuticals and agrochemicals. acs.org Copper-mediated difluoromethylation of aryl iodides provides a direct method for forming carbon–CHF₂ bonds. acs.orgnih.gov The process involves the cross-coupling of an aryl iodide, such as an iodobenzonitrile isomer, with a difluoromethyl source like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.org

These reactions are believed to proceed through a key difluoromethyl copper intermediate. acs.org A convenient one-step protocol using CuI and CsF at room temperature has been developed for the difluoromethylation of various electron-deficient aryl iodides, affording the products in moderate to excellent yields. acs.orgnih.gov

While difluoromethyl copper species are proposed as key intermediates, their inherent instability has made them difficult to study. acs.org To overcome this, stable and isolable N-heterocyclic carbene (NHC) ligated copper(I) difluoromethyl complexes have been synthesized and characterized. acs.org NHC ligands are known for their ability to form stable complexes with metals, which can then be used in a variety of catalytic transformations. sigmaaldrich.com

These well-defined (NHC)Cu(CHF₂) complexes have been shown to react stoichiometrically with aryl iodides. acs.org Furthermore, these NHC-copper(I) species act as effective catalysts for the cross-coupling of aryl iodides with TMSCF₂H to produce difluoromethyl arene products. acs.org The use of these stable, isolable complexes has provided significant insight into the mechanism of copper-catalyzed difluoromethylation reactions. acs.org

Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, it typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, particularly those located at the ortho and para positions to the leaving group. wikipedia.orgyoutube.com In this compound, the nitrile group (-C≡N) is a moderately electron-withdrawing group, which enhances the electrophilicity of the aromatic ring. However, its meta position relative to the iodine leaving group provides less activation compared to an ortho or para placement. The iodine atom itself is a good leaving group in these reactions. Therefore, this compound can undergo nucleophilic aromatic substitution, although potentially under harsher conditions than a substrate with para or ortho activation. vulcanchem.com The reaction proceeds by the attack of a nucleophile on the carbon atom bearing the iodine, followed by the departure of the iodide ion. youtube.com

Radical Reactions and Photoredox Catalysis with this compound

In recent years, photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions using visible light. ulb.ac.bejove.com This technique provides an alternative to traditional methods and has been applied to a wide range of organic transformations. jove.com

Iodobenzonitrile isomers have been successfully employed as substrates in copper-based photoredox catalysis. ulb.ac.bejove.com For example, a general copper-based photoredox catalyst, [(DPEPhos)(bcp)Cu]PF₆, has been shown to be effective in promoting the activation of various organic halides, including 4-iodobenzonitrile. ulb.ac.bejove.com This catalyst was used for the direct C-H arylation of N-methylpyrrole with 4-iodobenzonitrile, demonstrating a modern approach to forming C-C bonds. ulb.ac.bejove.com The reaction is initiated by the photoexcitation of the copper complex, which can then engage in radical pathways to activate the aryl iodide and facilitate the coupling reaction. ulb.ac.bejove.com These methods represent a cheaper and more sustainable alternative to established iridium- and ruthenium-based photoredox catalysts. jove.com

Electron Donor-Acceptor (EDA) Complex Initiated Processes

Electron Donor-Acceptor (EDA) complexes are weak, ground-state aggregations formed through dipole-dipole interactions between an electron-rich donor (D) and an electron-poor acceptor (A) molecule. beilstein-journals.orghepatochem.com A key feature of these complexes is that while the individual components may not absorb visible light, the complex itself often does, exhibiting a new absorption band known as a charge-transfer band. beilstein-journals.org Upon irradiation with light of a suitable wavelength, the EDA complex is promoted to an excited state, which facilitates a single-electron transfer (SET) from the donor to the acceptor. beilstein-journals.orgsioc-journal.cn This process generates a radical ion pair, which can then initiate a variety of chemical reactions, often under mild conditions and without the need for a traditional photocatalyst. beilstein-journals.orghepatochem.com

In the context of these processes, this compound is poised to act as an electron acceptor. This is due to the presence of the electron-withdrawing nitrile group and the carbon-iodine bond, which can accept an electron to form a transient radical anion. Studies on similar halobenzonitriles have shown that the resulting radical anions are highly unstable. cdnsciencepub.com The critical subsequent step is the rapid, irreversible fragmentation of this radical anion. The weak carbon-iodine bond cleaves, releasing a stable iodide anion (I⁻) and generating a highly reactive 3-cyanophenyl radical. cdnsciencepub.com

Complex Formation: An electron donor (D) and this compound (A) form a ground-state EDA complex [D•••A].

Photoexcitation: The complex absorbs light, leading to an excited state [D•••A]*.

Single-Electron Transfer (SET): An electron is transferred from the donor to the acceptor, forming a radical ion pair [D•+ A•-]. In this case, A•- is the this compound radical anion.

Fragmentation: The unstable radical anion rapidly cleaves to produce the 3-cyanophenyl radical and an iodide anion.

| Component/Step | Description | Role/Species |

|---|---|---|

| Electron Donor (D) | An electron-rich molecule (e.g., a tertiary amine, an arene, or an organic base). beilstein-journals.org | Forms complex, donates electron upon photoexcitation. |

| Electron Acceptor (A) | This compound. | Forms complex, accepts electron, and fragments. cdnsciencepub.com |

| Initiation | Visible light irradiation. beilstein-journals.org | Provides energy to excite the EDA complex. |

| Key Intermediate | 3-cyanophenyl radical. | The reactive species that proceeds to form the final product. |

Photocatalytic Arylation Mechanisms

Visible-light photocatalysis provides an efficient and environmentally benign method for generating aryl radicals from aryl halides like this compound. nih.gov The general mechanism involves a photocatalyst that absorbs light, promoting it to an excited state where it can engage in single-electron transfer. nih.govictp.it

In a typical photocatalytic arylation, the cycle proceeds as follows:

Photoexcitation of Catalyst: A photocatalyst (PC) absorbs visible light to reach its excited state (PC*).

Reductive Quenching: The excited photocatalyst (PC*) acts as a potent single-electron donor, transferring an electron to the aryl halide (Ar-I), in this case, this compound. This reduces the aryl halide to its radical anion (Ar-I•-) and oxidizes the photocatalyst (PC•+).

Fragmentation: As seen in EDA processes, the resulting this compound radical anion is unstable and rapidly fragments into the 3-cyanophenyl radical (Ar•) and an iodide ion (I⁻).

Radical Trapping: The highly reactive 3-cyanophenyl radical is trapped by a suitable nucleophile. For instance, in the α-arylation of ketones, the ketone first reacts with a secondary amine (e.g., pyrrolidine) to form a more nucleophilic enamine intermediate. This enamine traps the aryl radical.

Oxidation and Product Formation: The resulting radical intermediate is then oxidized by the oxidized photocatalyst (PC•+), which regenerates the ground-state photocatalyst and completes the catalytic cycle. This final step yields the α-arylated product after hydrolysis of the iminium ion.

A pertinent example involves the photocatalytic α-arylation of cyclopentanone (B42830) using a derivative of this compound, 3-cyano-5-trifluoromethyl iodobenzene, demonstrating the viability of this scaffold in such transformations. researchgate.net

| Aryl Halide | Ketone | Photocatalyst | Resulting Product Type | Reference |

|---|---|---|---|---|

| 3-cyano-5-trifluoromethyl iodobenzene | Cyclopentanone | PXZ-TRZ | α-arylated cyclopentanone | researchgate.net |

| 4-iodobenzonitrile | Cyclopentanone | PXZ-TRZ | α-arylated cyclopentanone | researchgate.net |

Cyclization Reactions of this compound Derivatives

Derivatives of this compound are valuable substrates for constructing complex heterocyclic systems through cyclization reactions, particularly those catalyzed by palladium. A prominent strategy involves a two-step sequence: a palladium-catalyzed Ullmann cross-coupling reaction followed by a reductive cyclization. acs.orgnih.gov

This method is particularly effective for derivatives where a second reactive group is positioned ortho to the iodine atom (i.e., o-iodobenzonitriles). The general sequence is:

Palladium-Catalyzed Ullmann Cross-Coupling: An o-iodobenzonitrile derivative is coupled with a suitable partner, such as a β-iodoenone or a β-iodoacrylate. acs.orgnih.govresearchgate.net This step forges a new carbon-carbon or carbon-nitrogen bond, linking the two fragments and setting the stage for the subsequent cyclization.

Reductive Cyclization: The product from the coupling reaction is then treated with a reducing agent. Depending on the substrate and the reducing agent used (e.g., titanium(III) chloride or iron in hydrochloric acid), the nitro group (if present from a coupling partner) is reduced, and a subsequent intramolecular cyclization occurs to form the final heterocyclic product. researchgate.netresearchgate.net This approach has been successfully employed to synthesize diverse and complex scaffolds, such as 3,4-benzomorphan derivatives. acs.orgnih.gov

Another important cyclization pathway involves derivatives like 4-amino-3-iodobenzonitrile. This compound serves as a reactant in domino reactions, such as hydroamination-double hydroarylation sequences, to produce fused carbazole (B46965) structures.

| This compound Derivative | Reaction Type | Coupling Partner/Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| o-Iodobenzonitriles | Pd-catalyzed Ullmann cross-coupling / Reductive cyclization | β-Iodoenones or β-Iodoacrylates | Benzomorphan derivatives | acs.org, nih.gov |

| 4-Amino-3-iodobenzonitrile | Hydroamination-double hydroarylation | Not specified | Fused carbazoles |

Computational and Theoretical Studies on 3 Iodobenzonitrile

Density Functional Theory (DFT) Calculations for 3-Iodobenzonitrile and its Isomers

Density Functional Theory (DFT) has been a powerful tool to investigate the electronic structure and properties of iodobenzonitrile isomers.

Geometry Optimizations and Frequency Calculations

Geometry optimizations and frequency calculations have been performed for this compound and its isomers using DFT methods, such as the B3LYP functional combined with various basis sets like 6-311++G(d,p). researchgate.net These calculations are fundamental to determining the most stable molecular structures and confirming that they correspond to energy minima on the potential energy surface by ensuring the absence of imaginary frequencies. dthujs.vn The optimized geometries provide precise bond lengths and angles, which are essential for understanding the spatial arrangement of atoms within the molecules. researchgate.net For instance, the structural parameters of the three iodobenzonitrile isomers have been determined at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Energetic Situations and Dipole Moments

DFT calculations have been employed to examine the energetic situations and dipole moments of the individual iodobenzonitrile isomers. acs.org The relative energies of the isomers indicate their thermodynamic stability, while the dipole moments offer insights into their polarity and intermolecular interaction capabilities. For 4-iodobenzonitrile (B145841), the significant dipole moment of 3.33 Debye arises from the asymmetric para-substitution of the electron-withdrawing cyano group and the iodine atom. nih.govmdpi.com This large dipole moment can induce strong intermolecular interactions. nih.gov Theoretical calculations have shown that the gas-phase properties of these molecules can be accurately predicted, and these predictions often align well with experimental data. rsc.org

Thermochemical Studies of this compound Isomers

Thermochemical studies, combining experimental techniques and computational methods, have been crucial in determining the energetic properties of iodobenzonitrile isomers.

Standard Molar Enthalpies of Formation (Condensed and Gaseous Phases)

The standard molar enthalpies of formation in the condensed phase (ΔfHm°(cr)) for the iodobenzonitrile isomers have been determined experimentally. researchgate.net These values are derived from the standard molar energies of combustion measured by rotating-bomb calorimetry. researchgate.net Subsequently, the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) are calculated by combining the condensed phase data with the standard molar enthalpies of sublimation. researchgate.net

For the gaseous phase at T = 298.15 K, the standard molar enthalpies of formation have been derived for the three isomers. researchgate.net Computational methods, such as the B3LYP/6-311++G(d,p) level of theory, have also been used to estimate these gas-phase enthalpies of formation, and the results are generally in good agreement with experimental data. researchgate.net

Table 1: Standard Molar Enthalpies of Formation of Iodobenzonitrile Isomers (kJ·mol⁻¹)

| Compound | ΔfHm°(cr) | ΔfHm°(g) |

| 2-Iodobenzonitrile (B177582) | Data not available | Data not available |

| This compound | Data not available | Data not available |

| 4-Iodobenzonitrile | Data not available | Data not available |

Specific experimental values for the standard molar enthalpies of formation for the iodobenzonitrile isomers were not available in the provided search results.

Standard Molar Enthalpies of Sublimation

The standard molar enthalpies of sublimation (ΔsubHm°) at T = 298.15 K are critical for converting condensed phase thermochemical data to the gaseous phase. researchgate.net These values are experimentally determined using techniques like the Knudsen mass-loss effusion method. researchgate.net This technique measures the vapor pressure of the compounds at different temperatures, from which the enthalpy of sublimation can be calculated. researchgate.net

Table 2: Standard Molar Enthalpies of Sublimation of Iodobenzonitrile Isomers (kJ·mol⁻¹)

| Compound | ΔsubHm° |

| 2-Iodobenzonitrile | Data not available |

| This compound | Data not available |

| 4-Iodobenzonitrile | Data not available |

Specific experimental values for the standard molar enthalpies of sublimation for the iodobenzonitrile isomers were not available in the provided search results.

Assessment of Halogen-Cyano Intermolecular Interactions

The intermolecular interactions, particularly halogen bonding involving the iodine atom and the cyano group, play a significant role in the crystal packing of iodobenzonitriles. researchgate.netresearchgate.net The strength of these halogen-cyano interactions can be evaluated by analyzing the enthalpies and entropies of phase transitions, which are determined from experimental techniques like differential scanning calorimetry and the Knudsen effusion method. researchgate.net In the crystal structure of 4-iodobenzonitrile, molecules are linked into chains through C≡N···I halogen bonds. osti.gov The robustness of this interaction has been studied under high pressure, indicating that the halogen bond is a significant and persistent intermolecular force. osti.gov Computational studies complement these experimental findings by providing insights into the electronic nature of these interactions. researchgate.net

Aromaticity Criteria Analysis (HOMA, NICS, Shannon Aromaticity, PDI, ATI) for Iodobenzonitrile Isomers

A comprehensive computational analysis has been performed to evaluate the electronic behavior and aromaticity of the three iodobenzonitrile isomers (2-, 3-, and 4-iodobenzonitrile). researchgate.netup.pt This type of study employs a variety of aromaticity criteria to provide a multi-faceted view of the electron delocalization within the benzene (B151609) ring, which can be influenced by the position of the iodo and cyano substituents. researchgate.net

The analysis utilized several well-established indices:

HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value.

NICS (Nucleus-Independent Chemical Shift): A magnetic criterion that measures the magnetic shielding at the center of the ring; negative values typically indicate aromaticity.

Shannon Aromaticity (SA): An electronic-based index derived from information theory.

PDI (Para-Delocalization Index): An index based on electron delocalization between para-positioned carbon atoms.

ATI (Aromatic Fluctuation Index): An index that quantifies fluctuations in electron delocalization.

These computational calculations serve to complement experimental thermodynamic data, providing a detailed picture of the electronic structure for each iodobenzonitrile isomer. researchgate.netup.pt

| Isomer | HOMA | NICS | Shannon Aromaticity | PDI | ATI |

|---|---|---|---|---|---|

| 2-Iodobenzonitrile | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt |

| This compound | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt |

| 4-Iodobenzonitrile | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt | Analyzed researchgate.netup.pt |

Proton and Electron Affinities, Basicities, and Adiabatic Ionization Enthalpies

Computational studies have also been extended to determine key thermochemical properties of the iodobenzonitrile isomers. These values are crucial for understanding the molecule's behavior in gas-phase ion chemistry.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. A higher proton affinity indicates a stronger gas-phase base. purdue.edu

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same protonation reaction.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gas phase.

Adiabatic Ionization Enthalpy (or Ionization Energy, IE) is the minimum energy required to remove an electron from a neutral molecule in its ground state to form a cation. purdue.edu

The ionization energy for this compound has been determined using the kinetic method to be 9.39 ± 0.05 eV. researchgate.net Another study reports a value of 9.39 ± 0.5 eV. purdue.edu A comprehensive study also included the calculation of proton and electron affinities, basicities, and adiabatic ionization enthalpies for the isomers, though the specific values were not available in the searched literature. researchgate.net

| Property | Value | Source |

|---|---|---|

| Proton Affinity (PA) | Calculated, value not reported in source | researchgate.net |

| Electron Affinity (EA) | Calculated, value not reported in source | researchgate.net |

| Gas-Phase Basicity (GB) | Calculated, value not reported in source | researchgate.net |

| Adiabatic Ionization Enthalpy (IE) | 9.39 ± 0.05 eV | researchgate.net |

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. nih.gov For molecular crystals, MD simulations can provide valuable insights into crystal packing, the nature of intermolecular interactions, and the material's response to external stimuli like pressure and temperature. researchgate.net The simulation involves numerically solving Newton's equations of motion for a system of interacting particles, governed by a force field that describes the potential energy. nih.gov

While MD simulations have been used to study related systems, specific studies focusing on this compound were not found in the searched literature. However, research on the isomer 4-iodobenzonitrile provides a clear example of the utility of this technique. MD simulations, alongside experimental work, have been used to investigate the behavior of 4-iodobenzonitrile under high pressure. researchgate.net These studies examine how intermolecular interactions, particularly the C≡N···I halogen bonds and π-stacking contacts, influence the crystal's compressibility and lead to pressure-induced phase transitions. researchgate.netmdpi.com Such simulations can reveal how the anisotropy of non-covalent interactions governs the mechanical properties of the crystal. researchgate.net A similar MD study on this compound could elucidate its unique crystal packing, intermolecular forces, and resulting material properties.

Applications of 3 Iodobenzonitrile in Advanced Materials Science

Organic Electronic Materials

3-Iodobenzonitrile is a key starting material for the synthesis of complex organic electroluminescent compounds. These resulting materials are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs), where they perform various critical functions to ensure high efficiency and operational longevity. chemscene.com The versatility of molecules derived from this compound allows them to be employed in several distinct layers within an OLED device stack. chemscene.com

Organic Electroluminescent Compounds

As a foundational intermediate, this compound is utilized in the preparation of sophisticated organic compounds that exhibit electroluminescence—the property of emitting light in response to an electric current. chemscene.com The specific derivatives synthesized from this precursor are designed to have the necessary thermal stability and charge-transport capabilities required for use in modern electronic devices.

Electron Blocking/Transport Layer (EBL/ETL) Materials

To enhance device efficiency, it is crucial to confine the charge carriers within the emissive layer to maximize their recombination and subsequent light emission. Materials synthesized from this compound can function as electron-blocking materials, preventing electrons from passing through the emissive layer and reaching the anode. chemscene.com Conversely, related derivatives can also be engineered to act as Electron Transport Layer (ETL) materials, which facilitate the efficient movement of electrons from the cathode to the emissive layer. chemscene.com

Emitter and Dopant Materials

The heart of an OLED is the emissive layer, where electrons and holes combine to form excitons, which then release energy in the form of light. Molecules derived from this compound are used as the primary emitter materials or as dopants within a host material. chemscene.com When used as a dopant, for instance as a blue dopant, these compounds can improve the color purity, efficiency, and lifespan of the OLED. chemscene.com

Table 1: Roles of this compound Derivatives in OLEDs

| OLED Layer/Function | Role of the Derived Compound | Reference |

|---|---|---|

| Emissive Layer | Emitter Material, Blue Dopant Material | chemscene.com |

| Hole Transport Layer (HTL) | Hole Transport Material | chemscene.com |

| Electron Blocking Layer (EBL) | Electron Blocking Material | chemscene.com |

| Electron Transport Layer (ETL) | Electron Transport Material | chemscene.com |

Polymer Chemistry and Advanced Coatings

In the field of polymer chemistry, this compound primarily serves as a versatile building block rather than a direct monomer in most large-scale polymerizations. Its utility stems from the reactivity of the carbon-iodine bond, which allows for its incorporation into more complex molecular structures through various coupling reactions, such as the Suzuki reaction. made-in-china.com

This precursor capability allows for the synthesis of specialized monomers or functional additives that can then be used to create advanced polymers and coatings. For instance, this compound is a documented starting reagent for the synthesis of tetrachloroisophthalo-[14C]-nitrile (TCIN). sigmaaldrich.com While detailed reports on its direct application in final coating formulations are limited, its role as an intermediate is crucial for developing materials used in specialty coatings, engineering plastics, and other new material applications. made-in-china.com

Materials for Polymer Solar Cells

The application of iodinated benzonitriles as additives in the active layer of polymer solar cells (PSCs) is an area of active research aimed at enhancing device efficiency. Specifically, the isomer 4-Iodobenzonitrile (B145841) has been successfully used as a solid additive to optimize the morphology of the active layer, leading to improved power conversion efficiency in PSCs. researchgate.netresearchgate.netnih.gov

However, specific research detailing the direct application and performance metrics of This compound in polymer solar cells is not widely documented in available scientific literature. While chemical suppliers may categorize this compound under the general heading of organic photovoltaic (OPV) materials, indicating its potential relevance, dedicated studies on its role as an additive or precursor for primary PSC materials are not as prevalent as those for its 4-isomer. chemscene.comambeed.com Therefore, a detailed analysis of its impact on PSC performance cannot be definitively provided at this time.

Role as a Solid Additive in Enhancing Device Performance

Based on available research, there is no significant body of work that investigates or confirms the role of this compound as a solid additive for the specific purpose of enhancing device performance in applications such as organic solar cells. Studies on solid additives for organic electronics have largely focused on other molecules, including the isomeric 4-iodobenzonitrile, which has been shown to improve the power conversion efficiency in polymer solar cells. rsc.orgresearchgate.netresearchgate.netmdpi.com The efficacy of such additives is often linked to their ability to favorably influence the morphology of the active layer through specific intermolecular interactions, a role that has not been documented for the 3-isomer. mdpi.com

Impact on Charge Separation and Transport Characteristics

Consistent with the lack of data for its use as a performance-enhancing additive, there is no specific research detailing the impact of this compound on the charge separation and transport characteristics of organic electronic devices. The charge transport properties of organic semiconductor films are intrinsically linked to molecular packing and orientation. northwestern.eduresearchgate.net While the crystal structure of this compound is known, its specific effects on the charge dynamics within a blended active layer of a solar cell or transistor have not been a subject of detailed investigation. Studies on related systems suggest that charge transport is highly dependent on molecular orbital alignment and the electronic coupling between molecules, which would be unique for this compound but remains unexplored in this context. acs.org

Supramolecular Assemblies Incorporating this compound

The primary application of this compound in advanced materials science is in the field of crystal engineering and supramolecular chemistry, where it serves as a structural building block, or "tecton." Its utility stems from the specific, directional intermolecular interactions it can form.

Unlike its isomer 4-iodobenzonitrile, which typically forms linear chains through C−I···N halogen bonds, the crystal structure of this compound is characterized by different dominant interactions. researchgate.netresearchgate.net In the solid state, the assembly of this compound is determined by I···I···I zigzag chains, a packing motif that arises from the meta-position of the substituents. researchgate.net This distinction in crystal packing highlights how isomeric changes can fundamentally alter supramolecular synthons—the fundamental building blocks of crystal structures. researchgate.net

The defined structure and interaction patterns of this compound make it a useful component for constructing more complex, targeted supramolecular architectures. For instance, it has been used as a starting reagent in the synthesis of larger, multi-component assemblies. Through reactions like the Sonogashira coupling, this compound can be incorporated into more complex tectons designed for self-assembly into structures like molecular cages. chemrxiv.org In one such example, it was used to prepare a tris-nitrile derivative, which served as a panel in a [3+2] self-assembled cage held together by hydrogen bonds. chemrxiv.org This demonstrates its role not just as a standalone crystal but as a key piece in the bottom-up construction of functional molecular systems.

The study of its crystal packing and that of related iodinated phenols and benzonitriles helps inform the rational design of new materials, where predictable control over solid-state structure is essential. acs.org

Applications of 3 Iodobenzonitrile in Medicinal Chemistry and Drug Discovery

Building Block for Active Pharmaceutical Ingredients (APIs)

3-Iodobenzonitrile serves as a crucial starting reagent in the synthesis of more complex molecules with potential biological activity. The presence of the iodo-substituent allows for the facile introduction of the benzonitrile (B105546) moiety into target molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The nitrile group can also be chemically transformed into other functional groups like amines or carboxylic acids, further expanding its synthetic utility.

Its role as a versatile precursor is highlighted by its use in the preparation of a range of compounds, including:

1-(3-iodophenyl)-3-{2-[4-(trifluoromethyl)-1-piperidinyl]ethyl}-2-imidazolidinone : A complex molecule where the 3-iodophenyl group originates from a precursor like this compound.

Piperidine derivatives : A broad class of compounds frequently found in APIs, for which this compound can serve as a key starting material.

Chiral amino acid anilides : These are important structures in drug design, and their synthesis can be achieved using this compound.

Tetrachloroisophthalo-[14C]-nitrile (TCIN) : A radiolabeled compound whose synthesis can begin with this compound.

| Compound Class/Name | Significance | Reference |

|---|---|---|

| 1-(3- |

Synthesis of Specific Therapeutic Agents and Ligands

Anti-Human Cytomegalovirus (HCMV) Inhibitors

Human Cytomegalovirus (HCMV) is a prevalent herpesvirus that can cause severe disease in immunocompromised individuals and is a leading cause of congenital abnormalities. The development of novel antiviral agents to combat HCMV is a significant area of research. However, a comprehensive review of the scientific literature reveals a lack of studies on the anti-HCMV activity of this compound or its direct derivatives. While various classes of compounds have been investigated as HCMV inhibitors, there is currently no published research demonstrating the efficacy of this compound-based compounds against this virus.

Androgen Receptor Ligands

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Nonsteroidal AR ligands are of particular interest in the development of new therapies. Research has demonstrated that derivatives of this compound can serve as potent and high-affinity ligands for the androgen receptor.

One notable example is the synthesis of 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile, a compound designed as a high-affinity nonsteroidal androgen receptor ligand. In this molecule, the iodine atom replaces a trifluoromethyl group found in a parent compound, RU 59063. This substitution was well-tolerated and resulted in a significant improvement in binding affinity for the androgen receptor.

Table 1: Pharmacological Characterization of a this compound-based Androgen Receptor Ligand

| Compound | Binding Affinity (Ki) for Rat AR | Agonist Activity |

| 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile | 0.71 ± 0.22 nM | Potent agonist, comparable to 5α-dihydrotestosterone (DHT) |

The subnanomolar binding affinity of this this compound derivative indicates its strong interaction with the androgen receptor. Furthermore, in cell-based functional assays, this compound demonstrated potent agonist activity, comparable to the natural androgen 5α-dihydrotestosterone (DHT). These findings highlight the potential of the this compound scaffold in the design of novel and highly effective androgen receptor modulators.

Radiopharmaceutical Development Utilizing Iodobenzonitrile Scaffolds

Radiopharmaceuticals, which are radioactive drugs used for diagnostic imaging and therapy, are a cornerstone of nuclear medicine. The development of novel radiotracers is essential for advancing molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While the incorporation of radioisotopes of iodine is a common strategy in the synthesis of radiopharmaceuticals, there is limited specific research on the use of the this compound scaffold for this purpose. A thorough review of the literature did not yield significant examples of this compound being used as a primary scaffold for the development of PET or SPECT imaging agents.

Drug Delivery Systems and Nanoparticle Research for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for cancer that utilizes the nuclear capture reaction between a boron-10 isotope and a thermal neutron to selectively destroy cancer cells. The success of BNCT is highly dependent on the effective delivery of boron to tumor cells.

Role of Iodobenzonitrile Derivatives in Boron Delivery

While there is no direct evidence of this compound derivatives being used in boron delivery for BNCT, research into structurally related iodophenyl compounds provides insights into their potential role. One such compound is boron-conjugated 4-iodophenylbutanamide (BC-IP), which has been evaluated as a novel boron carrier for BNCT in the treatment of glioma.

The inclusion of an iodophenyl group in boron-containing molecules may offer several advantages. The lipophilicity of the iodophenyl moiety could potentially enhance the cellular uptake and retention of the boron agent within tumor cells. In the case of BC-IP, while it exhibited lower boron uptake compared to the standard BNCT agent boronophenylalanine (BPA), it demonstrated superior retention within the tumor. This prolonged retention is a desirable characteristic for a BNCT agent, as it can lead to a more sustained therapeutic effect during neutron irradiation.

Table 2: In Vivo Performance of an Iodophenyl-Containing Boron Delivery Agent

| Compound | Boron Uptake in Glioma | Boron Retention in Glioma |

| Boron-conjugated 4-iodophenylbutanamide (BC-IP) | Lower than BPA | Superior to BPA |

Advanced Characterization Techniques for 3 Iodobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-iodobenzonitrile and its fluorinated derivatives.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the proton NMR spectrum is a key tool for confirming the substitution pattern on the benzene (B151609) ring. beilstein-journals.org In a study involving the hydroboration of this compound, the resulting product was analyzed by ¹H NMR to confirm the transformation of the nitrile group. beilstein-journals.org

¹⁹F NMR is particularly valuable for analyzing fluorinated derivatives of this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. doi.orgrsc.org This sensitivity allows for the clear differentiation of isomers and provides insights into the effects of substituents on the aromatic ring. doi.org For instance, the ¹⁹F NMR spectrum of 4-fluoro-3-iodobenzonitrile (B169875) shows a distinct signal that can be used to identify the compound. doi.org The coupling constants between fluorine and adjacent protons or carbon atoms can further aid in structural assignment. rsc.org

Below is a table summarizing representative NMR data for this compound derivatives from various research sources.

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

| 4-fluoro-3-iodobenzonitrile | ¹⁹F | CDCl₃ | -83.16 – -83.23 (m, 1F) |

| 3-fluoro-2-iodobenzonitrile | ¹⁹F | CDCl₃ | -85.98 (t, J = 5.9 Hz, 1F) |

| 2-fluoro-3-iodobenzonitrile | ¹⁹F | CDCl₃ | -87.24 – -87.33 (m, 1F) |

This table presents a selection of reported NMR data and is not exhaustive.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

For this compound, the mass spectrum provides a definitive confirmation of its molecular weight (229.02 g/mol ). nist.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. The NIST database reports the top three mass-to-charge ratio (m/z) peaks for this compound as 102, 229, and 75, which are characteristic of the molecule's fragmentation under electron ionization. nih.gov

GC-MS is frequently used to assess the purity of this compound and to identify it in reaction mixtures. nih.govambeed.com For example, in the synthesis of its derivatives, GC-MS can be employed to monitor the reaction progress and confirm the identity of the products. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rsc.org

| Technique | Application | Key Findings for this compound |

| MS | Molecular Weight Determination | Molecular Ion Peak (M+) at m/z 229 |

| GC-MS | Purity Analysis, Compound Identification | Separation from impurities and confirmation of structure |

| HRMS | Elemental Formula Confirmation | Precise mass measurement to confirm C₇H₄IN formula |

Ultraviolet-Visible (UV/Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. microbenotes.com The absorption spectrum of a compound is characteristic of its electronic structure and can be used for both qualitative and quantitative analysis.

While detailed UV/Vis absorption and emission data for this compound itself is not extensively reported in the provided context, the technique is crucial for studying its derivatives and their applications. For instance, in the synthesis of a triazine-based compound using this compound, the resulting material's absorption and emission properties were characterized using UV/Vis spectroscopy. scienceopen.com The technique is also used to study the formation of electron-donor-acceptor (EDA) complexes involving derivatives of iodobenzonitriles. rsc.org The appearance of new charge-transfer bands in the UV/Vis spectrum can confirm the formation of such complexes. researchgate.net

The absorption and emission spectra of materials derived from this compound are important for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). scienceopen.com

X-ray Crystallography for Crystal Packing and Molecular Structure Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. funaab.edu.ngmuni.cz

For this compound, X-ray crystallography has revealed that its crystal structure is dominated by I···I interactions, forming zigzag chains. researchgate.net This is in contrast to its isomer, 4-iodobenzonitrile (B145841), where the crystal packing is dictated by CN···I interactions. researchgate.neted.ac.uk This difference in packing highlights how the position of the iodine substituent on the benzene ring significantly influences the supramolecular assembly in the solid state. researchgate.net Understanding these packing motifs is essential for crystal engineering and designing materials with specific properties. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature |

| meta-Iodobenzonitrile | Orthorhombic | Pbca | I···I zigzag chains |

| para-Iodobenzonitrile | Not specified | Not specified | CN···I bonded strands |

This table is based on comparative structural analysis and may not represent complete crystallographic data.

Combustion Calorimetry for Thermochemical Data

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound. acs.org This experimental value is a key piece of thermochemical data that provides insight into the energetic stability of a molecule.

The standard molar enthalpy of formation of this compound in the crystalline state has been determined using rotating-bomb combustion calorimetry. researchgate.netsigmaaldrich.comup.pt This involves combusting the sample in an oxygen-rich environment and measuring the heat released. researchgate.net From this, the standard molar enthalpy of formation is calculated. This experimental data is vital for understanding the thermodynamics of reactions involving this compound and for computational chemistry studies. researchgate.net

Mass-Loss Knudsen Effusion Technique for Vapor Pressure and Sublimation Enthalpies

The mass-loss Knudsen effusion technique is a method used to measure the vapor pressure of a solid or liquid at different temperatures. pragolab.czsurfacemeasurementsystems.com This data is then used to calculate the enthalpy of sublimation, which is the energy required for a substance to transition from the solid to the gaseous state. copernicus.orgresearchgate.net

For this compound, the Knudsen effusion method has been employed to determine its vapor pressure as a function of temperature. researchgate.netup.pt From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation at 298.15 K can be derived. researchgate.net This value, combined with the enthalpy of formation in the condensed phase, allows for the calculation of the gas-phase enthalpy of formation. researchgate.netup.pt These thermodynamic parameters are crucial for evaluating intermolecular interactions within the crystal lattice. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with phase transitions and other thermal events in a material as a function of temperature. nih.govwikipedia.orgcuni.cz It is a valuable tool for determining melting points, crystallization temperatures, and enthalpies of fusion. wikipedia.orgrsc.org

In the study of iodobenzonitrile isomers, DSC is used to investigate their phase transitions. researchgate.netup.pt The melting point of this compound is reported to be in the range of 40-43 °C. sigmaaldrich.com DSC measurements can provide a precise value for the melting temperature and the enthalpy of fusion. This information is important for understanding the thermal stability and purity of the compound. The technique can also be used to study the thermodynamics of mixing in systems containing derivatives of this compound. dntb.gov.ua

| Property | Technique | Reported Value for this compound |

| Melting Point | DSC | 40-43 °C |

| Enthalpy of Fusion | DSC | Measurable parameter for phase transition |

| Crystallization Temperature | DSC | Measurable parameter for phase transition |

Environmental and Safety Considerations in 3 Iodobenzonitrile Research

Environmental Impact Assessment of 3-Iodobenzonitrile and its Derivatives

The environmental impact of this compound and its derivatives is an area of growing concern, particularly as organoiodine compounds can be toxic, mutagenic, or carcinogenic. nih.gov The presence of such compounds in industrial wastewater or natural water systems poses a significant risk to drinking water safety. nih.gov Halogenated aromatic compounds, including benzonitriles, are often persistent and toxic contaminants with an often unknown fate in the environment. nih.govresearchgate.netacs.org

Research into the microbial transformation of halogenated benzonitriles offers insights into their potential biodegradation pathways. For instance, the bacterium Dehalococcoides mccartyi strain CBDB1 has been shown to transform halogenated benzonitriles under anaerobic conditions through a process called reductive dehalogenation. nih.govresearchgate.netacs.org This suggests a potential for natural attenuation and bioremediation strategies for sites contaminated with these compounds. nih.govresearchgate.netacs.org The efficiency of this microbial degradation is influenced by the specific halogen and the presence of other functional groups on the benzene (B151609) ring. nih.govresearchgate.net

Table 1: Environmental Research Findings on Halogenated Benzonitriles and Related Compounds

| Research Area | Key Findings | Citations |

| Microbial Degradation | Dehalococcoides mccartyi strain CBDB1 can transform halogenated benzonitriles via reductive dehalogenation in anaerobic environments. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.org |

| Environmental Persistence | Halogenated aromatic compounds are often persistent and toxic environmental contaminants. nih.govresearchgate.netacs.orgresearchgate.net | nih.govresearchgate.netacs.orgresearchgate.net |

| Toxicity of Organoiodine Compounds | Organoiodine compounds can be toxic, mutagenic, or carcinogenic, and their removal from drinking water is crucial. nih.gov | nih.gov |

| Related Herbicide | Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) is an organoiodine herbicide, indicating the potential bioactivity of such structures. wikipedia.org | wikipedia.org |

Responsible Handling and Waste Management in Laboratory and Industrial Settings

The safe handling and disposal of this compound are critical to minimize exposure risks and prevent environmental contamination. solubilityofthings.com All nitrile compounds should be handled under carefully controlled conditions by personnel knowledgeable about safe handling techniques. iloencyclopaedia.org

Handling: Proper personal protective equipment (PPE) is the first line of defense. solubilityofthings.com This includes chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat. solubilityofthings.comsynquestlabs.comfishersci.cathermofisher.com Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. synquestlabs.comthermofisher.com Direct contact with skin and eyes must be avoided. synquestlabs.comfishersci.caaksci.com After handling, it is essential to wash hands and any exposed skin thoroughly. synquestlabs.comthermofisher.com

Storage: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. synquestlabs.comthermofisher.com It should be kept away from strong oxidizing agents. synquestlabs.com Some information suggests it may be light-sensitive, so protection from direct sunlight is recommended. synquestlabs.comthermofisher.com

Spill Management: In the event of a spill, the area should be evacuated. For solid spills, the material should be carefully swept or shoveled into an appropriate container for disposal, minimizing dust generation. synquestlabs.com Any contaminated surfaces should be cleaned thoroughly. For significant spills, assistance from environmental health and safety personnel may be necessary. pfw.edu

Waste Management: Waste this compound is classified as hazardous waste and must be disposed of according to local, state, and federal regulations. thermofisher.compfw.eduthermofisher.com A common method for disposal is through an authorized incinerator equipped with an afterburner and scrubber to handle the toxic gases, such as hydrogen iodide and nitrogen oxides, that can be released upon decomposition. synquestlabs.comnih.gov Containers of waste must be clearly labeled. ubc.ca It is crucial not to dispose of this chemical into drains or the environment. thermofisher.comfishersci.fi

Table 2: Guidelines for Handling and Waste Management of this compound

| Aspect | Guideline | Citations |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles/face shield, and a lab coat. solubilityofthings.comsynquestlabs.comfishersci.cathermofisher.com | solubilityofthings.comsynquestlabs.comfishersci.cathermofisher.com |

| Handling Procedures | Use in a well-ventilated area or chemical fume hood. synquestlabs.comthermofisher.com Avoid breathing dust/vapors and contact with skin/eyes. synquestlabs.comfishersci.cathermofisher.comaksci.com Wash hands thoroughly after use. synquestlabs.comthermofisher.com | synquestlabs.comfishersci.cathermofisher.comaksci.com |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed, light-resistant container. synquestlabs.comthermofisher.com Keep away from incompatible materials like strong oxidizing agents. synquestlabs.com | synquestlabs.comthermofisher.com |

| Spill Response | Minimize dust. Sweep up spilled solid material into a suitable container for disposal. synquestlabs.com | synquestlabs.com |

| Waste Disposal | Dispose of as hazardous waste via an authorized incinerator. synquestlabs.comthermofisher.comthermofisher.com Do not release into the environment. thermofisher.comfishersci.fi Label waste containers appropriately. ubc.ca | synquestlabs.comthermofisher.comthermofisher.comubc.cafishersci.fi |

Q & A

Q. How can researchers reconcile contradictory data on reaction yields or byproduct formation in this compound-based syntheses?

- Methodological Answer : Systematic variation of parameters (catalyst loading, solvent, temperature) with Design of Experiments (DoE) identifies critical factors. For example, discrepancies in palladium-catalyzed yields (63% vs. 76%) may arise from trace moisture or oxygen sensitivity . Replicate experiments under strictly anhydrous/inert conditions and report detailed protocols (e.g., NMR spectra, chromatography Rf values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|